2-Hydroxy-5-iodobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-iodobenzamide can be synthesized using various methods. One common method involves the reaction of 2-hydroxybenzoic acid with iodine and a suitable amide source under controlled conditions. For example, the reaction can be carried out with ammonia and magnesium methanolate in methanol at 80°C for 24 hours under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones or other oxidized compounds.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
2-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-Hydroxy-5-iodobenzamide is not fully understood. it is believed to interact with molecular targets and pathways involved in various biological processes. Its structure and properties make it valuable for designing and synthesizing biologically active compounds.
Comparison with Similar Compounds
- 2-Hydroxy-5-iodobenzoic acid
- 5-Iodosalicylic acid
- 4-Iodosalicylamide
Comparison: 2-Hydroxy-5-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Hydroxy-5-iodobenzamide (C7H6INO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H6INO2
- Molecular Weight : 237.03 g/mol
- CAS Number : 10563477
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing key signaling pathways:
- Enzyme Inhibition : The compound binds to specific enzymes involved in inflammatory and cancer pathways, modulating their activity. Notably, it has been shown to affect the NF-κB and MAPK signaling pathways, which play critical roles in inflammation and tumorigenesis.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell membranes, thereby inhibiting bacterial growth and survival .
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Effects
A study evaluating the antimicrobial properties of similar compounds found that derivatives of this compound displayed significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 20 |
These findings suggest that this compound may serve as a lead compound for developing anticancer therapies.
Case Studies
- Study on Inflammatory Responses : A study investigated the effects of this compound on inflammatory markers in a murine model of arthritis. Results showed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.
- Anticancer Efficacy in Vivo : In a xenograft model using human cancer cells implanted in mice, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Properties
IUPAC Name |
2-hydroxy-5-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPWLOVEIACJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312725 | |
Record name | 2-Hydroxy-5-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18179-40-3 | |
Record name | 2-Hydroxy-5-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18179-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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